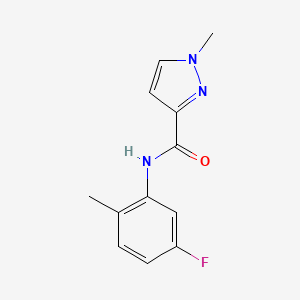![molecular formula C17H15N3 B5747998 6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5747998.png)
6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline
Descripción general
Descripción
6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline, also known as EMIQ, is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. EMIQ is a derivative of the quinoxaline family and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Aplicaciones Científicas De Investigación
Synthesis and Applications in Medicine and Pharmacology
6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline and its related compounds have been extensively studied for their potential applications in medicine and pharmacology. They exhibit a wide variety of pharmacological activities, primarily through mechanisms involving DNA intercalation. These compounds are particularly noted for their anticancer and antiviral properties.
Antiviral and Interferon Inducing Abilities :
- Compounds related to 6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline, such as 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, have been synthesized and screened for their cytotoxicity, antiviral activity, and interferon-inducing ability. These substances demonstrated significant potency as antiviral agents and interferon inducers with low toxicity. Morpholine and 4-methyl-piperidine derivatives, in particular, showed notable antiviral activity and minimal cytotoxicity (Shibinskaya et al., 2010).
Anticancer Properties :
- Research into the synthesis and evaluation of certain indolo[2,3-b]quinoline derivatives, closely related to 6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline, revealed their potential as anticancer agents. These derivatives were found to be more cytotoxic than their precursors, with certain compounds displaying notable cytotoxicity against various cancer cell lines (Chen et al., 2004).
DNA and Protein Interactions :
- 6H-Indolo[2,3-b]quinoxaline derivatives are known for their ability to interact with DNA and proteins, a property that underlies their pharmacological activities. These interactions are influenced by the types of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus. The thermal stability of the compound-DNA complex is a critical parameter for assessing their anticancer and antiviral activities. Derivatives like NCA0424, B-220, and 9-OH-B-220 have demonstrated strong binding affinity to DNA, which correlates with their pharmacological activities. However, these compounds have shown poor inhibitory activity on topoisomerase II enzyme but significant MDR modulating activity, establishing 6H-indolo[2,3-b]quinoxaline as a valuable scaffold for designing novel molecules with diverse biological activities (Moorthy et al., 2013).
Synthesis of Triarylamines for Optical Applications :
- Triarylamines based on the 6H-indolo[2,3-b]quinoxaline structure have been synthesized and characterized for their optical absorption and emission spectra, electrochemical behavior, and thermal studies. The electronic absorption spectra varied depending on the peripheral amines, but the emission spectra indicated similarity for the excited states in these compounds. These derivatives displayed green or yellow emission depending on the amine segment and exhibited electrochemical properties attributable to the oxidation of the peripheral amines at the 6H-indolo[2,3-b]quinoxaline core. The presence of the dipolar 6H-indolo[2,3-b]quinoxaline segment contributed to enhanced thermal stability and relatively higher glass transition temperatures. This research highlights the potential of 6H-indolo[2,3-b]quinoxaline derivatives in the development of materials with specific optical properties (Thomas & Tyagi, 2010).
Propiedades
IUPAC Name |
6-ethyl-7-methylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-3-20-16-11(2)7-6-8-12(16)15-17(20)19-14-10-5-4-9-13(14)18-15/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORNPBIXKYQYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B5747922.png)
![1-[(4-bromophenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5747938.png)

![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B5747961.png)

![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5747986.png)
![4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5747993.png)
![5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5747997.png)


![6-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5748017.png)
![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5748026.png)